Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of benzo[d]thiazole, a bicyclic compound containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Carboxylic acids or substituted esters.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride has several applications in scientific research:
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but contains a thiophene ring instead of a thiazole ring.
2-Acetamido-4-(2-hydroxyphenyl)thiazole: Contains a thiazole ring with different substituents.
2-Thiazolemethanamine hydrochloride: A simpler thiazole derivative with different functional groups.
Uniqueness
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active compounds.
Properties
CAS No. |
40440-22-0 |
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Molecular Formula |
C10H15ClN2O2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7;/h6H,2-5H2,1H3,(H2,11,12);1H |
InChI Key |
HDEMXPDUAPNSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)N.Cl |
Origin of Product |
United States |
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